4-(3,4-Dimethoxyphenoxy)piperidine
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Overview
Description
4-(3,4-Dimethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,4-dimethoxyphenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenoxy)piperidine typically involves the reaction of 3,4-dimethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated piperidine derivatives. Substitution reactions can lead to a variety of substituted phenoxy-piperidine compounds .
Scientific Research Applications
4-(3,4-Dimethoxyphenoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
3,4-Dimethoxyphenol: A phenolic compound with methoxy groups at the 3 and 4 positions, used in the synthesis of various organic molecules.
4-(3,4-Dimethoxyphenyl)piperidine: A closely related compound with similar structural features and applications.
Uniqueness
4-(3,4-Dimethoxyphenoxy)piperidine is unique due to the presence of both the piperidine ring and the 3,4-dimethoxyphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3 |
InChI Key |
YERZHABQEVBJJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CCNCC2)OC |
Origin of Product |
United States |
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